Norvinisterone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件: 诺维尼斯特龙是在 1953 年合成的 . 反应条件通常涉及使用强碱和特定催化剂以促进乙烯化过程 .

工业生产方法: 虽然详细的工业生产方法不容易获得,但诺维尼斯特龙的工业规模合成可能涉及与实验室合成相似的反应条件,并针对产量和纯度进行了优化 .

化学反应分析

反应类型: 诺维尼斯特龙会发生各种化学反应,包括:

氧化: 将羟基转化为酮。

还原: 将酮还原为羟基。

取代: 在类固醇主链的特定位置引入不同的官能团.

常用试剂和条件:

氧化: 在酸性条件下使用三氧化铬 (CrO3) 或高锰酸钾 (KMnO4) 等试剂。

还原: 使用四氢铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等试剂。

取代: 各种卤化剂和催化剂.

主要产物: 这些反应形成的主要产物取决于所用试剂和条件。 例如,诺维尼斯特龙的氧化可以生成 17-酮衍生物,而还原可以生成 17-羟基衍生物 .

科学研究应用

Contraceptive Applications

Norvinisterone is widely recognized for its role as an oral contraceptive. It can be administered alone or in combination with estrogen components such as ethinylestradiol. The combination enhances contraceptive efficacy and mitigates the risk of endometrial hyperplasia associated with unopposed estrogen therapy.

Key Points:

- Monotherapy : Effective as a standalone contraceptive.

- Combination Therapy : When paired with estrogen, it provides additional benefits such as improved menstrual regulation and reduced risk of endometrial cancer .

Hormone Replacement Therapy (HRT)

This compound is also employed in hormone replacement therapy for postmenopausal women. It helps alleviate menopausal symptoms such as hot flashes and vaginal atrophy while protecting against endometrial hyperplasia.

Clinical Findings:

- In a study involving postmenopausal women, this compound demonstrated significant efficacy in reducing menopausal symptoms when used in conjunction with estrogen .

Treatment of Endometriosis

This compound is utilized to manage endometriosis-related pain. It works by suppressing ovulation and inducing changes in the endometrium that can alleviate pain associated with this condition.

Case Studies:

- Research indicates that approximately 50% of patients with endometriosis experience relief from pelvic pain when treated with progestins like this compound .

Management of Abnormal Uterine Bleeding

The compound is effective in treating abnormal uterine bleeding, particularly in women experiencing heavy menstrual bleeding or irregular cycles.

Data Analysis:

- A clinical trial reported that adding this compound acetate to progesterone-only pills significantly reduced both the frequency and quantity of bleeding .

| Treatment Group | Bleeding Frequency (Baseline) | Reduction at 6 Weeks | p-Value |

|---|---|---|---|

| Adding this compound Acetate | 3.7 ± 0.8 | 7.9 ± 3.17 | <0.001 |

| Doubling Dose | 3.2 ± 1.3 | 5.4 ± 4.5 | Not Significant |

| No Change | 2.6 ± 1.5 | 4.8 ± 4.2 | Not Significant |

Long-acting Formulations

Recent advancements have led to the development of long-acting formulations of this compound, such as microspheres for intramuscular injection, which are being explored for their potential use in contraception.

Research Insights:

- Studies indicate that long-acting formulations may enhance compliance due to reduced dosing frequency while maintaining effective contraceptive outcomes .

Safety Profile and Side Effects

While this compound is generally well-tolerated, it is associated with certain risks, particularly concerning breast cancer and thromboembolic events.

Risks Identified:

- Long-term use may increase the risk of breast cancer and venous thromboembolism, especially at higher therapeutic doses .

| Risk Factor | Description |

|---|---|

| Breast Cancer | Slightly increased risk associated with prolonged use |

| Venous Thromboembolism | Moderately increased risk; dose-dependent |

相似化合物的比较

生物活性

Norvinisterone, also known as norethisterone, is a synthetic progestin that exhibits a range of biological activities primarily through its action on the progesterone receptor. This article provides a detailed overview of the biological activity of this compound, including its pharmacodynamics, clinical applications, and research findings.

Pharmacodynamics

This compound functions as an agonist of the progesterone receptor (PR) , which mediates its effects on various target tissues including the reproductive tract, breast, and central nervous system. Its mechanism of action includes:

- Inhibition of Ovulation : By suppressing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release from the anterior pituitary through negative feedback on the hypothalamus .

- Alteration of Endometrial Environment : It induces changes in the endometrium that make it less suitable for implantation, such as atrophy and irregular secretion .

- Modification of Cervical Mucus : Increases viscosity to impede sperm transport .

Biological Activity Summary Table

| Activity | Mechanism | Effect |

|---|---|---|

| Progesterone Receptor Agonism | Binds to PR, influencing gene expression | Suppresses ovulation |

| Androgen Receptor Agonism | Weak activity; may displace testosterone from SHBG | Mild androgenic effects |

| Estrogen Receptor Activity | Minimal; primarily through metabolites | Negligible estrogenic effects |

| Glucocorticoid Receptor Activity | Very low affinity | No significant glucocorticoid effects |

Clinical Applications

This compound is widely used in various therapeutic contexts:

- Contraception : It is a key component in many oral contraceptive formulations. Its efficacy is attributed to its ability to prevent ovulation and alter endometrial conditions .

- Endometriosis Treatment : Clinical trials have shown that this compound can alleviate pain associated with endometriosis by inducing endometrial changes and inhibiting ovulation .

- Menstrual Regulation : It has been used to manage menstrual disorders, including amenorrhea in women unable to manage menstruation independently .

Case Studies

- Endometriosis Management : A study involving 194 women treated with 5 to 15 mg/day of this compound for an average duration of 13 months reported no significant side effects in 55.2% of patients. Common side effects included weight gain (16.1%) and acne (9.9%) but were generally mild .

- Pregnancy Maintenance : A high-dosage study (10 to 40 mg/day) indicated that 5.5% of women experienced mild androgenic side effects, while 18.3% of female infants showed slight virilization when mothers were treated for prolonged periods .

- Transgender Hormone Therapy : this compound has been utilized in hormone therapy for transgender men, contributing to masculinization effects while monitoring for potential cardiovascular risks associated with hormonal treatments .

Metabolism and Pharmacokinetics

This compound is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The major metabolites include:

- 5α-Dihydronorethisterone : Exhibits biological activity.

- 3α-Hydroxy-Norethisterone : Shows reduced activity compared to the parent compound.

The pharmacokinetic profile indicates:

属性

CAS 编号 |

6795-60-4 |

|---|---|

分子式 |

C20H28O2 |

分子量 |

300.4 g/mol |

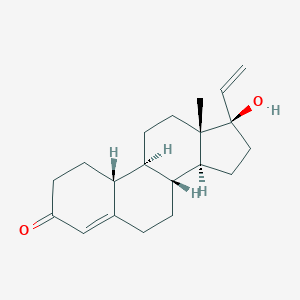

IUPAC 名称 |

(8R,9S,10R,13S,14S,17R)-17-ethenyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h3,12,15-18,22H,1,4-11H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1 |

InChI 键 |

VOJYZDFYEHKHAP-XGXHKTLJSA-N |

SMILES |

CC12CCC3C(C1CCC2(C=C)O)CCC4=CC(=O)CCC34 |

手性 SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C=C)O)CCC4=CC(=O)CC[C@H]34 |

规范 SMILES |

CC12CCC3C(C1CCC2(C=C)O)CCC4=CC(=O)CCC34 |

同义词 |

Neoprogestin; Nor-progestelea; 17-Ethenyl-19-nortestosterone; 17α-Vinyl-17β-hydroxy-Δ4-estren-3-one; 17α-Vinyl-19-nortestosterone; _x000B_17β-Hydroxy-17α-vinylestr-4-en-3-one; 17-Hydroxy-19-nor-17α-pregna-4,20-dien-3-one; (17α)-17-Hydroxy-19-norpregna-4,20- |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。